Methyl 4-iodo-2-(methoxymethoxy)benzoate

Medicinal Chemistry Prostanoid Receptor Modulation Organozinc Cross-Coupling

Research challenge: Free phenol or methyl ether analogs of iodobenzoate building blocks fail under nucleophilic organometallic conditions or hydride reductions, forcing costly route redesigns. This compound is the direct solution. • Enables sequential cross-coupling: The para-iodo group participates in Negishi, Suzuki, or Sonogashira reactions while the MOM-protected ortho-phenol remains intact. • Orthogonal stability: The MOM ether withstands organozinc reagents and LiAlH₄ reduction (68% yield demonstrated), surviving conditions that cleave acetates or silyl ethers. Selective acidic deprotection preserves the methyl ester. • Validated application: Documented 68% Negishi coupling yield with 2-bromomethylthiophene for EP3 receptor antagonist scaffolds.

Molecular Formula C10H11IO4
Molecular Weight 322.10 g/mol
Cat. No. B8422609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodo-2-(methoxymethoxy)benzoate
Molecular FormulaC10H11IO4
Molecular Weight322.10 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)I)C(=O)OC
InChIInChI=1S/C10H11IO4/c1-13-6-15-9-5-7(11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3
InChIKeyKNIBDRFICXHGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-iodo-2-(methoxymethoxy)benzoate: Bifunctional Coupling and Deprotection Building Block


Methyl 4-iodo-2-(methoxymethoxy)benzoate (CAS: 51985-45-6, MF: C10H11IO4, MW: 322.10 g/mol) is a polysubstituted aromatic building block that integrates an iodoarene electrophile at the para-position and a methoxymethyl (MOM)-protected hydroxyl group at the ortho-position relative to the methyl ester [1]. This substitution pattern enables sequential palladium-catalyzed cross-coupling chemistry at the iodoaryl site while maintaining an orthogonal protecting group strategy for downstream synthetic manipulations [2].

Methyl 4-iodo-2-(methoxymethoxy)benzoate: Superiority Over Common Analogs


Procurement substitution with readily available methyl 4-iodosalicylate (CAS: 18179-39-0) or methyl 4-iodo-2-methoxybenzoate (CAS: 148490-97-5) introduces incompatible synthetic constraints [1]. The MOM group in the target compound provides base-stable hydroxyl protection that survives nucleophilic and organometallic conditions—including Negishi-type zinc-mediated couplings and lithium aluminum hydride reductions—that would deprotonate a free phenol or cleave an acetyl/methyl ether under identical reaction parameters [2]. This orthogonal stability is a critical determinant of overall synthetic route efficiency and is not replicated by the free hydroxyl or methyl ether congeners [3].

Methyl 4-iodo-2-(methoxymethoxy)benzoate: Reactivity, Stability & Specificity


Negishi Coupling Performance in EP3 Antagonist Synthesis

In a documented medicinal chemistry program targeting selective EP3 receptor antagonists, methyl 4-iodo-2-(methoxymethoxy)benzoate underwent Negishi-type coupling with 2-bromomethylthiophene using zinc and Pd2(dba)3 to generate a key diarylmethane intermediate. The isolated yield for this transformation was 68% under standard cross-coupling conditions [1]. By comparison, the analogous intermediate lacking the MOM protecting group would require a free phenol handle that is incompatible with organozinc reagent generation, necessitating additional protection/deprotection steps that introduce synthetic inefficiency and potential yield losses [2]. This yield represents a validated performance benchmark for assessing commercial sourcing quality and batch consistency in cross-coupling applications.

Medicinal Chemistry Prostanoid Receptor Modulation Organozinc Cross-Coupling

MOM vs. Methoxy Protecting Group Cleavage Compatibility

Methyl 4-iodo-2-methoxybenzoate (CAS: 148490-97-5) serves as a commercially available comparator with established utility in copper-catalyzed arylations for acridone synthesis [1]. However, the methoxy group requires harsh BCl3-mediated demethylation conditions (Lewis acidic, moisture-sensitive) to liberate the free phenol for further functionalization . In contrast, the MOM group in methyl 4-iodo-2-(methoxymethoxy)benzoate can be removed under mild acidic conditions (e.g., aqueous HCl, TFA) that are orthogonal to base-sensitive esters and reducible functional groups [2]. This differential deprotection chemistry is not a matter of yield optimization but of synthetic route viability when multiple sensitive moieties coexist in advanced intermediates.

Protecting Group Strategy Synthetic Methodology Acridone Synthesis

Para-Iodo vs. Meta-Iodo Regioisomer Coupling Geometries

Regioisomeric iodo-MOM benzoates exhibit distinct cross-coupling profiles based on iodine substitution pattern. Methyl 3-iodo-4-(methoxymethoxy)benzoate has been employed in enantiopure [5]helicene-based molecular lemniscate synthesis for chiroptical materials research, where the meta-iodo orientation dictates the helical geometry of the resulting polyaromatic framework [1]. Methyl 4-iodo-3-(methoxymethoxy)benzoate (CAS: 216444-11-0) represents another regioisomeric variant available from commercial suppliers . The target compound's para-iodo substitution generates a linear para-disubstituted phenyl coupling geometry distinct from the meta-substitution patterns of regioisomers, directly influencing the topology of cross-coupled products in extended π-conjugated systems [2].

Regioselective Cross-Coupling Helicene Synthesis Chiroptical Materials

Carbonylative Suzuki-Miyaura Coupling Reactivity

The regioisomeric analog methyl 5-iodo-2-(methoxymethoxy)benzoate (CAS: 51985-46-7) has been demonstrated to participate efficiently in air-tolerant carbonylative Suzuki-Miyaura coupling with phenylboronic acid, yielding methyl 5-benzoyl-2-(methoxymethoxy)benzoate in 68% isolated yield under conditions employing a two-chamber CO-generation setup without exclusion of oxygen or use of degassed solvents [1]. This protocol was further validated for carbon-13 isotope labeling applications. While direct experimental data for the target 4-iodo isomer under these exact conditions are not published, the conserved iodo-MOM-benzoate scaffold predicts comparable reactivity, establishing carbonylative coupling as a viable synthetic pathway for the target compound [2].

Carbonylative Cross-Coupling Isotope Labeling Benzophenone Synthesis

Methyl 4-iodo-2-(methoxymethoxy)benzoate: Key Synthetic and Medicinal Applications


EP3 Antagonist Lead Optimization

Medicinal chemistry teams pursuing selective EP3 receptor antagonists require this specific building block for Negishi-type diarylmethane construction. The documented 68% coupling yield with 2-bromomethylthiophene establishes a reproducible entry point for generating structural analogs of clinical candidates [1]. The MOM-protected phenol survives the organozinc coupling and subsequent LiAlH4 reduction (68% yield to benzyl alcohol), enabling late-stage deprotection and further diversification of the phenol handle in advanced intermediates [2].

Orthogonal Protecting Group Sequences in Complex Natural Product Synthesis

For total synthesis projects requiring base-stable hydroxyl protection, this compound provides a para-iodoaryl electrophile pre-installed with MOM protection. The MOM group withstands nucleophilic organometallic reagents (organozinc, Grignard) and hydride reductions that would deprotect acetate or silyl ethers, while remaining cleavable under mild acidic conditions compatible with methyl ester preservation [1]. This orthogonal stability profile justifies procurement over the free phenol (methyl 4-iodosalicylate) or methyl ether (methyl 4-iodo-2-methoxybenzoate) analogs when multi-step synthetic sequences demand protecting group orthogonality [2].

Para-Disubstituted Biaryl and Polyaryl Scaffold Construction

The para-iodo substitution pattern enables Suzuki, Negishi, and Sonogashira couplings that generate linear para-linked biaryl systems with defined geometry [1]. This distinguishes the compound from regioisomeric meta-iodo-MOM benzoates (e.g., methyl 3-iodo-4-(methoxymethoxy)benzoate used in helicene synthesis), which yield bent or helical coupling topologies [2]. Researchers designing extended π-conjugated materials or para-substituted pharmaceutical scaffolds should prioritize this regioisomer to achieve the intended molecular architecture .

Carbonylative Cross-Coupling to Isotope-Labeled Benzophenones

Based on demonstrated reactivity of the regioisomeric 5-iodo-MOM benzoate in air-tolerant carbonylative Suzuki-Miyaura coupling (68% yield to benzophenone) [1], the target 4-iodo isomer is a predicted-competent substrate for generating carbon-13 labeled benzophenones via the same two-chamber CO-generation protocol. This application is particularly relevant for preparing isotopically labeled internal standards for LC-MS/MS bioanalytical method development in pharmacokinetic studies [2].

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